molecular formula C11H9NO B8592233 2-Prop-2-ynyl-2,3-dihydro-isoindol-1-one

2-Prop-2-ynyl-2,3-dihydro-isoindol-1-one

Cat. No.: B8592233
M. Wt: 171.19 g/mol
InChI Key: VTBGJAQKYGLBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Properties 2-Prop-2-ynyl-2,3-dihydro-isoindol-1-one (CAS: 16160-73-9) is a bicyclic organic compound with the molecular formula C₁₁H₉NO and a molecular weight of 171.19 g/mol . Its structure comprises an isoindolinone core (a fused benzene and pyrrolidone ring) substituted with a propargyl (prop-2-ynyl) group at the 2-position (Figure 1). The propargyl moiety introduces alkyne functionality, enabling participation in click chemistry or serving as a Michael acceptor in synthetic modifications.

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

2-prop-2-ynyl-3H-isoindol-1-one

InChI

InChI=1S/C11H9NO/c1-2-7-12-8-9-5-3-4-6-10(9)11(12)13/h1,3-6H,7-8H2

InChI Key

VTBGJAQKYGLBTB-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CC2=CC=CC=C2C1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoindolinone derivatives are a versatile class of compounds with applications in medicinal chemistry, materials science, and catalysis. Below is a systematic comparison of 2-prop-2-ynyl-2,3-dihydro-isoindol-1-one with structurally analogous compounds, focusing on substituent effects, synthetic routes, and functional properties.

Table 1: Structural and Functional Comparison of Isoindolinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Propargyl at C2 C₁₁H₉NO 171.19 Alkyne reactivity for click chemistry
5-Bromo-2-cyclopropyl-2,3-dihydro-isoindol-1-one Cyclopropyl at C2, Br at C5 C₁₀H₁₀BrNO 240.10 Halogenated analog for cross-coupling
6-Hydroxy-2,3-dihydro-isoindol-1-one Hydroxyl at C6 C₈H₇NO₂ 149.15 Hydrogen-bond donor; oxidative metabolite
2-[3-(2,4-Difluorophenyl)-2-propynyl]-2,3-dihydro-1H-isoindol-1-one Difluorophenyl-propargyl at C2 C₁₇H₁₁F₂NO 283.27 Fluorinated bioisostere for drug design
3-Hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one Phenyl at C2, hydroxyl at C3 C₁₄H₁₁NO₂ 225.25 Chiral center; hydrogen-bonding crystal packing
FAK Inhibitor (Compound 12) Pyrimidinylamino at C2 C₁₉H₁₈N₄O 318.37 Focal adhesion kinase inhibition (IC₅₀ = 6 nM)

Physicochemical Properties

  • Solubility : Hydroxyl and amine-substituted derivatives (e.g., 6-hydroxy- or FAK inhibitor) exhibit higher aqueous solubility than the hydrophobic propargyl analog.
  • Thermal Stability: Crystallographic studies of 3-[(3-oxo-1,3-dihydro-isobenzofuran-1-yl)-phenethylamino]-2-phenethyl-isoindol-1-one (C₃₂H₂₈N₂O₃) reveal planar isoindolinone cores with dihedral angles influencing packing stability .

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